2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide
Description
This compound features a phthalazine core substituted with 7,8-dimethoxy groups and an acetamide side chain linked to a 2-(2-methoxyphenoxy)ethyl moiety. Its molecular formula is C₂₃H₂₅N₃O₆, with a ChemSpider ID of 1310946-79-2 .
Properties
Molecular Formula |
C21H23N3O6 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C21H23N3O6/c1-27-15-6-4-5-7-16(15)30-11-10-22-18(25)13-24-21(26)19-14(12-23-24)8-9-17(28-2)20(19)29-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,25) |
InChI Key |
JAPXTSPDXGUHNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCOC3=CC=CC=C3OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide typically involves multiple steps:
Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 7 and 8 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Acetylation: The acetamide group is introduced through acetylation reactions, often using acetic anhydride or acetyl chloride.
Attachment of the Phenoxyethyl Group: The final step involves the attachment of the 2-(2-methoxyphenoxy)ethyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phthalazinone core, potentially yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and phenoxyethyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate under anhydrous conditions.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Alcohol derivatives of the phthalazinone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Research indicates that 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives have shown significant cytotoxicity against human cancer cells in vitro.
- Antimicrobial Properties : Compounds related to this structure have demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential use in treating infections.
Material Science
In addition to its biological applications, this compound can be utilized in material science as a building block for synthesizing advanced materials or chemical intermediates. Its unique structural features may confer specific properties that are beneficial in creating novel materials.
Anticancer Research
A study investigated the anticancer properties of similar phthalazine derivatives. The results showed that these compounds could significantly reduce the viability of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The findings suggest that This compound may possess similar effects, warranting further investigation.
Antimicrobial Activity
Another study focused on the antimicrobial efficacy of compounds with similar functional groups. The minimum inhibitory concentration (MIC) for related compounds was found to be around 256 µg/mL against various bacterial strains. This suggests that the compound could also exhibit significant antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone core may inhibit enzyme activity by binding to the active site, while the phenoxyethyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with 2-Methoxyphenoxyethyl Substituents
Several compounds share the 2-(2-methoxyphenoxy)ethyl group but differ in their core structures:
Key Observations :
- Core Diversity: The target compound’s phthalazine core distinguishes it from thiadiazole-based analogs (e.g., 5k, 5l, 5m), which may exhibit different electronic properties and steric profiles. Thiadiazoles are known for metabolic stability, while phthalazines may offer unique π-π stacking interactions .
- Substituent Effects : The 7,8-dimethoxy groups on the phthalazine core could enhance solubility compared to lipophilic substituents like benzylthio (5m) or methylthio (5k) .
- Synthetic Yields: Thiadiazole derivatives (5k, 5l, 5m) show moderate-to-high yields (68–85%), suggesting efficient syntheses.
Analogs with Acetamide Backbones and Varied Pharmacophores
Compounds with acetamide linkages but distinct pharmacophores highlight structural flexibility:
Key Observations :
- Pharmacophore Impact : The target compound’s phthalazine moiety may confer distinct receptor-binding properties compared to carbazole (19) or nitroaryl (9e) groups. For example, nitro groups (9e) are electron-withdrawing, while methoxy groups (target compound) are electron-donating .
- Biological Potential: Orexin-1 antagonists (9c, 9d, 9e) emphasize the role of acetamide derivatives in CNS targets. The target compound’s dimethoxy groups could improve CNS permeability relative to polar nitro substituents .
Analysis :
- Melting Points : Thiadiazole derivatives (5k, 5l, 5m) melt at 135–140°C, suggesting crystalline stability. The target compound’s melting point is unreported but may vary due to its phthalazine core.
- Synthetic Efficiency : High yields in orexin antagonists (e.g., 99% for 9d) reflect optimized protocols, whereas the target compound’s synthesis may require tailored coupling conditions .
Biological Activity
The compound 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide is a synthetic organic molecule characterized by its unique phthalazinone core and methoxy substitutions. It has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H23N3O5
- Molecular Weight : Approximately 397.4 g/mol
- Structural Features :
- Phthalazinone core
- Methoxy groups at positions 7 and 8
- Acetamide moiety
These structural characteristics contribute to the compound's solubility and biological activity.
Biological Activity
Research indicates that compounds similar to This compound exhibit various biological activities:
Anticancer Activity
Several studies have highlighted the compound's potential in cancer treatment. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study utilized a dose titration method on glioblastoma cell lines, revealing significant antiproliferative effects .
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
The specific mechanisms through which This compound exerts its biological effects are still under investigation. However, it is hypothesized that the interactions with molecular targets such as enzymes or receptors play a crucial role in mediating its therapeutic effects.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Phthalazinone Core : This step often includes cyclization reactions.
- Introduction of Methoxy Groups : Electrophilic substitution reactions are used to add methoxy groups at the 7 and 8 positions.
- Acetamide Formation : The final step involves coupling with an appropriate amine to form the acetamide moiety.
Optimizing reaction conditions is critical for maximizing yield and purity during synthesis .
Study on Anticancer Properties
A study conducted on various glioblastoma cell lines treated with the compound demonstrated a concentration-dependent reduction in cell viability. The half-maximal effective concentration (EC50) values were determined using CellTiter-Glo assays, indicating promising anticancer activity across multiple cell lines .
Antimicrobial Efficacy Assessment
In vitro assays against bacterial strains revealed that the compound exhibited significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Isoindole core | Anticancer |
| Compound B | Imidazo-pyridine | Antidepressant |
| Compound C | Simple acetamide | Analgesic |
The unique combination of the phthalazinone core with methoxylated phenolic side chains in This compound may enhance its solubility and biological activity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
